N-(thiophen-2-ylmethyl)cyclooctanamine
Description
N-(Thiophen-2-ylmethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to a thiophen-2-ylmethyl group via an amine bridge. Such compounds are of interest in medicinal chemistry for their pharmacokinetic profiles and target-binding capabilities .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclooctanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAJDXFMBLNTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Acyl chlorides, anhydrides, pyridine as a base.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives, secondary amines.
Substitution: Amides, carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclooctanamine compounds exhibit significant anticancer properties. N-(thiophen-2-ylmethyl)cyclooctanamine has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research has shown that modifications to the cyclooctanamine structure can enhance its binding affinity to specific cancer targets, potentially leading to the development of new anticancer drugs .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This neuroprotective mechanism is believed to be linked to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .
Organic Synthesis Applications
Halogenation Reactions
this compound can serve as a substrate in halogenation reactions, particularly bromination and chlorination. The compound's primary amine group allows for direct halogenation under mild conditions, facilitating the synthesis of valuable intermediates for further chemical transformations. This method has been demonstrated to yield high purity products with good functional group tolerance .
Building Block for Drug Synthesis
The unique structure of this compound makes it a versatile building block in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various transformations, such as alkylation and acylation, allows chemists to create diverse libraries of drug candidates with tailored pharmacological profiles .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composite materials. The incorporation of thiophene moieties contributes to improved electrical conductivity and optical properties, which are advantageous for electronic applications .
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing derivatives of this compound aimed at enhancing anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting potential for further development into clinical candidates.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 5.4 | Apoptosis induction |
| Derivative B | 3.2 | Cell cycle arrest |
Case Study 2: Neuroprotection
Another investigation evaluated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The study found that treatment with the compound led to a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 60 | High |
| Compound | 85 | Low |
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could modulate signal transduction pathways or inhibit specific enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Derivatives
describes two pyrimidine analogs:
- 6-Methoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (17)
- 6-Ethoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (18)
Key Differences:
- Core Structure: The pyrimidine ring in 17 and 18 introduces planar aromaticity, contrasting with the non-aromatic, flexible cyclooctane in the target compound. This affects electronic properties and steric bulk.
- Melting Points :
Table 1: Physical Properties of Pyrimidine Analogs vs. Target Compound
Acetamide and Isocyano Derivatives
highlights 2-isocyano-N-(thiophen-2-ylmethyl)acetamide, while describes N-(3-acetyl-2-thienyl)acetamides.
Key Comparisons:
- Functional Groups: The isocyano group in 2-isocyano-N-(thiophen-2-ylmethyl)acetamide confers electrophilicity, enabling nucleophilic additions. In contrast, the cyclooctanamine group is nucleophilic. The acetyl group in N-(3-acetyl-2-thienyl)acetamides () enhances electron-withdrawing effects, altering thiophene reactivity .
Spectroscopic Data :
Table 2: Spectroscopic and Physical Data for Acetamide/Isocyano Analogs
Biological Activity
N-(thiophen-2-ylmethyl)cyclooctanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and molecular interactions of this compound, drawing from various studies and databases.
Chemical Structure and Properties
This compound exhibits a unique structure characterized by a cyclooctane ring substituted with a thiophene moiety. Its chemical formula is , and it has a molecular weight of approximately 219.35 g/mol. The compound's structural features contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of cyclooctanamine with thiophen derivatives. The synthetic pathway can vary, but it generally requires careful control of reaction conditions to ensure high yields and purity.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of similar compounds derived from cyclooctanamine structures. For instance, a related tetrahydro-β-carboline derivative demonstrated significant inhibitory effects against Plasmodium falciparum, with IC50 values ranging from 4.00 ± 0.53 µM to 35.36 ± 4.86 µM . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against malaria.
Molecular Docking Studies
Molecular docking studies provide insights into the interactions between this compound and various biological targets. In silico simulations have shown that compounds with similar structures can interact with key enzymes involved in parasite metabolism, such as:
- Phosphoethanolamine methyltransferase (PMT)
- Falcipain-2 (FP2)
- Lactate dehydrogenase (LDH)
These interactions typically involve hydrogen bonding and π-cation interactions, which are crucial for the inhibitory action against P. falciparum enzymes .
Case Studies and Research Findings
- Antimalarial Efficacy : A study on tetrahydro-β-carboline derivatives revealed that certain structural modifications enhanced their antimalarial properties significantly . These findings suggest that further exploration of this compound could yield similar results.
- Inflammatory Response Modulation : Other compounds structurally related to cyclooctanamine have been investigated for their roles in modulating inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties worth exploring.
- Biological Activity Profiles : Data from PubChem indicates that related compounds exhibit various biological activities, including anti-inflammatory and potential neuroprotective effects . This broad spectrum of activity underscores the importance of further research into this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(thiophen-2-ylmethyl)cyclooctanamine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclooctanamine can react with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine to avoid di-alkylation), and reaction time (monitored by TLC or LC-MS). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Full characterization (NMR, IR, mass spectrometry) should follow to confirm structure and purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclooctane ring protons (δ 1.2–2.1 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.2 ppm). The methylene bridge (N–CH₂–thiophene) appears as a singlet or triplet near δ 3.5–4.0 ppm, depending on coupling .
- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and thiophene C–S (700–750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₉NS, MW 221.36).
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational tools like Mercury or SHELX assist in analyzing the crystal structure or conformational dynamics of this compound?
- Methodological Answer :
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/dichloromethane), use SHELX for structure refinement. SHELXL handles small-molecule refinement, while Mercury visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds between amine groups and solvent molecules) .
- Conformational Analysis : Molecular dynamics simulations (software like Gaussian or GROMACS) can model the cyclooctane ring's chair-boat transitions and their impact on the thiophene moiety's orientation .
Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding antimicrobial or receptor-binding properties?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, DMSO concentrations >1% may inhibit bacterial growth, skewing antimicrobial results .
- Structure-Activity Relationships (SAR) : Compare derivatives (e.g., replacing thiophene with furan or altering the cyclooctane ring size) to isolate pharmacophoric groups. Evidence from similar compounds (e.g., OSMI-1, a thiophene-containing inhibitor) shows that substituent electronegativity impacts target binding .
- Meta-Analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., CCDC) to identify outliers or methodological biases .
Q. What are the challenges in optimizing enantioselective synthesis of this compound, and how can chiral resolution be achieved?
- Methodological Answer :
- Chiral Catalysts : Use palladium-catalyzed asymmetric allylic amination or organocatalysts (e.g., L-proline derivatives) to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Resolution Techniques : If racemic mixtures form, employ diastereomeric salt crystallization (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
